![molecular formula C20H18N6O3 B2589896 5-[3-(1,3-苯并二氧杂环-5-基)-1,2,4-恶二唑-5-基]-3-(4-丙-2-基苯基)三唑-4-胺 CAS No. 892763-50-7](/img/structure/B2589896.png)
5-[3-(1,3-苯并二氧杂环-5-基)-1,2,4-恶二唑-5-基]-3-(4-丙-2-基苯基)三唑-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound appears to contain several functional groups, including a benzodioxole, an oxadiazole, and a triazole . These groups are common in many organic compounds and can contribute to various chemical properties.
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined by the arrangement of these functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
Again, without more specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. The reactivity of the compound would likely be influenced by the functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by factors like its molecular structure and the functional groups it contains. These could affect properties like solubility, melting point, and reactivity .科学研究应用
合成和抗菌活性
研究人员探索了涉及三唑和恶二唑部分的新型衍生物的合成,以研究其抗菌活性。例如,Bektaş 等人。(2007 年)合成了各种 1,2,4-三唑衍生物并评估了它们的抗菌效果,发现了对被测微生物具有良好至中等活性的化合物 (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007)。
抗肿瘤和抗血管生成作用
另一项研究重点关注合成和体内评估硫代噻唑烷-4-酮衍生物的抗癌和抗血管生成特性。Chandrappa 等人。(2010 年)在小鼠模型中证明了显着的肿瘤生长抑制和抗血管生成作用,表明具有抗癌治疗潜力 (Chandrappa, Chandru, Sharada, Vinaya, Ananda Kumar, Thimmegowda, Nagegowda, Karuna Kumar, & Rangappa, 2010)。
杂化分子的合成和表征
Ceylan 等人。(2014 年)报道了合成含有唑部分的新型杂化分子,包括三唑、恶二唑等,并研究了它们的抗菌、抗脂肪酶和抗脲酶活性。一些化合物表现出显着的生物活性,表明它们在医疗和制药应用中的潜在用途 (Ceylan, Bayrak, Demirbaş, Ulker, Alpay‐Karaoglu, & Demirbas, 2014)。
光催化活性和能量特性
Guo 等人。(2019 年)探索了使用多聚钼酸盐和多齿 N 供体分子合成无机-有机杂化化合物,评估了它们的电化学性质和光催化活性。该研究有助于开发在环境修复和能量存储中具有潜在应用的材料 (Guo, Gong, Zeng, Xu, Zeng, Zhang, Zhong, & Xie, 2019)。
安全和危害
未来方向
属性
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-11(2)12-3-6-14(7-4-12)26-18(21)17(23-25-26)20-22-19(24-29-20)13-5-8-15-16(9-13)28-10-27-15/h3-9,11H,10,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTGVYVFZGAPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。